

The Discovery and Synthesis of Oseltamivir: A Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir (marketed as Tamiflu®) is a cornerstone of antiviral therapy for influenza, representing a triumph of rational drug design and synthetic chemistry. As a potent and selective neuraminidase inhibitor, it effectively halts the propagation of both influenza A and B viruses. This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of oseltamivir. It details the pivotal synthetic pathway from the natural product (-)-shikimic acid, presents key biological activity data, and furnishes detailed experimental protocols for its synthesis and enzymatic analysis, serving as a critical resource for professionals in antiviral research and development.

Discovery and Development

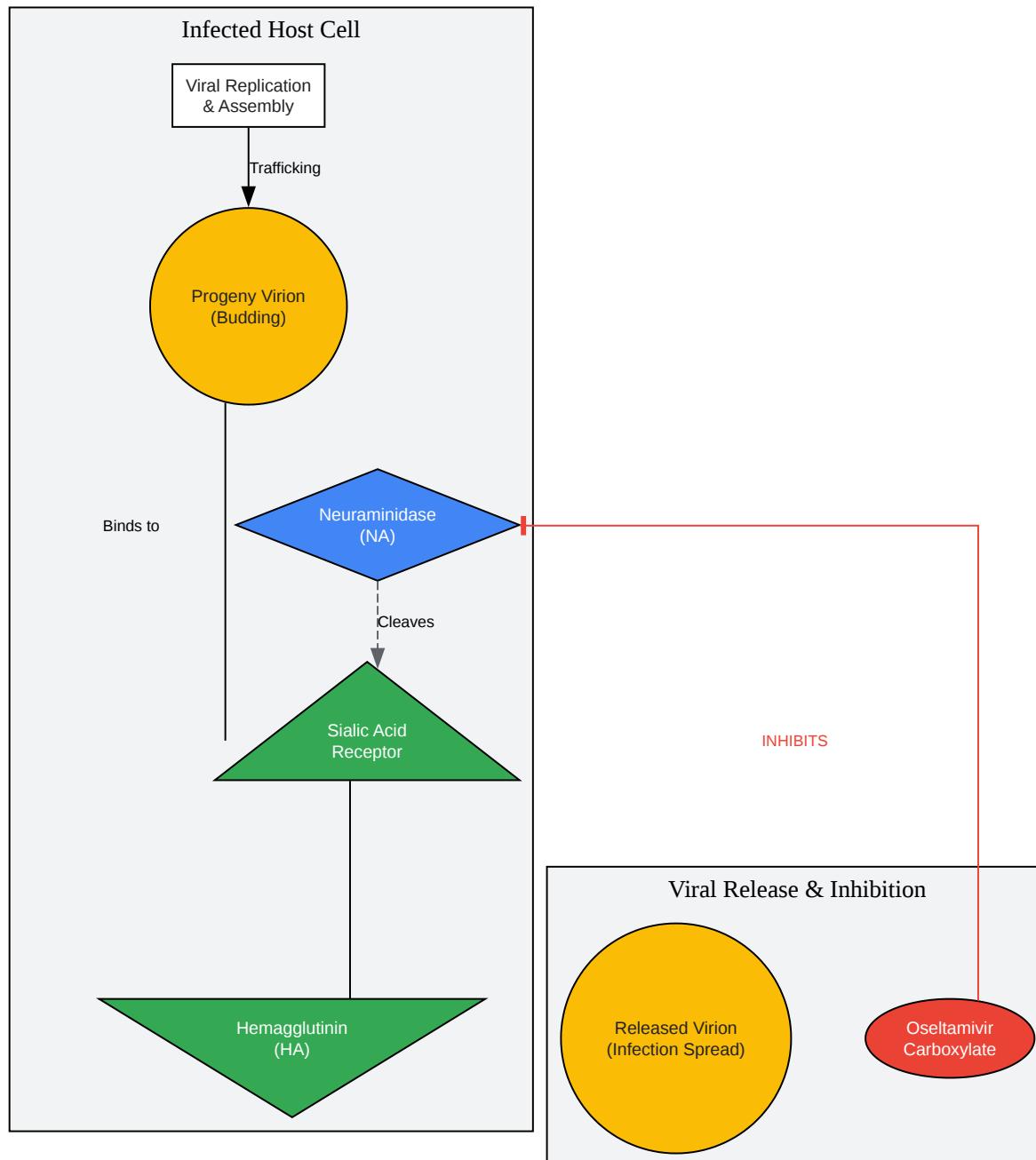
Oseltamivir was discovered by scientists at Gilead Sciences in the 1990s through a targeted, structure-based drug design program.^{[1][2]} The goal was to develop an orally bioavailable inhibitor of the influenza neuraminidase enzyme, a critical protein for viral replication. The initial lead compound, oseltamivir carboxylate, showed high potency but poor oral bioavailability. To overcome this, the ethyl ester prodrug, oseltamivir (GS-4104), was developed.^[1] This modification allows for efficient absorption in the gut, after which it is rapidly converted by hepatic esterases into the active carboxylate form.^[3]

In 1996, Gilead Sciences licensed the patents to Hoffmann-La Roche, which then led the global development and marketing of the drug under the trade name Tamiflu.^{[3][4]} It received its first FDA approval in the United States in 1999 for the treatment of influenza.^[3]

Mechanism of Action

The influenza virus life cycle culminates in the budding of new virions from the surface of an infected host cell. These new particles, however, remain tethered to the cell surface via the interaction between viral hemagglutinin (HA) protein and sialic acid residues on the host cell membrane. The viral neuraminidase (NA) enzyme is essential for the release of these progeny virions, as it cleaves these terminal sialic acid residues, allowing the virus to spread and infect other cells.^{[5][6][7]}

Oseltamivir carboxylate, the active metabolite of oseltamivir, is a transition-state analogue of sialic acid. It competitively inhibits the neuraminidase enzyme, preventing it from cleaving the sialic acid tether.^[8] This action traps the newly formed virions on the surface of the infected cell, preventing their release and halting the spread of the infection within the respiratory tract.
^[6]



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Figure 1. Mechanism of Oseltamivir in inhibiting influenza virus release.

Chemical Synthesis

The initial and still dominant commercial synthesis of oseltamivir begins with (-)-shikimic acid, a natural product extracted from Chinese star anise (*Illicium verum*). While numerous alternative routes have been developed, the pathway from shikimic acid remains a benchmark. A highly efficient, 8-step synthesis with a 47% overall yield was reported by Shi et al. and serves as a prime example of this approach.



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Figure 2. Logical workflow of Oseltamivir synthesis from (-)-shikimic acid.

Biological Activity Data

Oseltamivir exhibits potent inhibitory activity against a wide range of influenza A and B virus strains. The potency is typically measured as the 50% inhibitory concentration (IC₅₀), which is the concentration of the drug required to inhibit 50% of the neuraminidase enzyme's activity *in vitro*.

Virus Strain/Subtype	Oseltamivir Carboxylate IC ₅₀ (nM) [Mean]	Reference(s)
Influenza A		
A/H1N1	0.92 - 1.34	
A/H3N2	0.32 - 0.67	
Influenza B		
(Various Lineages)	13.0	

Note: IC50 values can vary based on the specific viral isolate and the assay methodology used. The values presented are representative ranges from published studies.

Experimental Protocols

Synthesis of Oseltamivir Phosphate from (-)-Shikimic Acid

This protocol is based on the 8-step synthesis reported by Shi et al. (J. Org. Chem. 2009, 74, 3970-3973).

Step 1: Esterification of (-)-Shikimic Acid (-)-Shikimic acid is converted to its ethyl ester, ethyl shikimate, using ethanol and a suitable acid catalyst (e.g., thionyl chloride) in high yield according to known procedures.

Step 2: Trimesylation of Ethyl Shikimate

- Dissolve ethyl shikimate (1.0 eq) in ethyl acetate.
- Add triethylamine (5.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Cool the mixture in an ice bath.
- Add methanesulfonyl chloride (4.5 eq) dropwise.
- Stir the reaction mixture until completion (monitor by TLC).
- Perform an aqueous workup and crystallize the product to yield the trimesylate intermediate.

Step 3: Regioselective Azidation

- Dissolve the trimesylate intermediate (1.0 eq) in a mixture of acetone and water (e.g., 5:1 ratio).
- Add sodium azide (NaN₃) (4.0 eq).
- Stir the reaction at 0 °C for approximately 4 hours.

- Extract the product, the azido-dimesylate, with an organic solvent and purify.

Step 4: Intramolecular Aziridination

- Dissolve the azido-dimesylate (1.0 eq) in a suitable solvent like toluene.
- Add triphenylphosphine (PPH₃) and heat the mixture under reflux.
- Upon completion, cool the reaction and purify the resulting aziridine intermediate, often by crystallization.

Step 5: Aziridine Ring Opening

- Dissolve the aziridine intermediate (1.0 eq) in 3-pentanol.
- Add a Lewis acid catalyst (e.g., boron trifluoride etherate, BF₃·OEt₂) at room temperature.
- Stir until the reaction is complete.
- Neutralize the reaction, remove the excess 3-pentanol under reduced pressure, and purify the resulting amino alcohol product.

Step 6: Acetylation

- Dissolve the amino alcohol (1.0 eq) in a solvent such as dichloromethane.
- Add acetic anhydride and a base (e.g., triethylamine).
- Stir at room temperature until N-acetylation is complete.
- Wash the reaction mixture and purify the N-acetylated product.

Step 7: Stereoselective Azide Substitution

- Dissolve the N-acetylated intermediate (1.0 eq) in a solvent mixture (e.g., acetone/water).
- Add sodium azide (NaN₃) and stir at a controlled temperature to replace the remaining mesylate group.

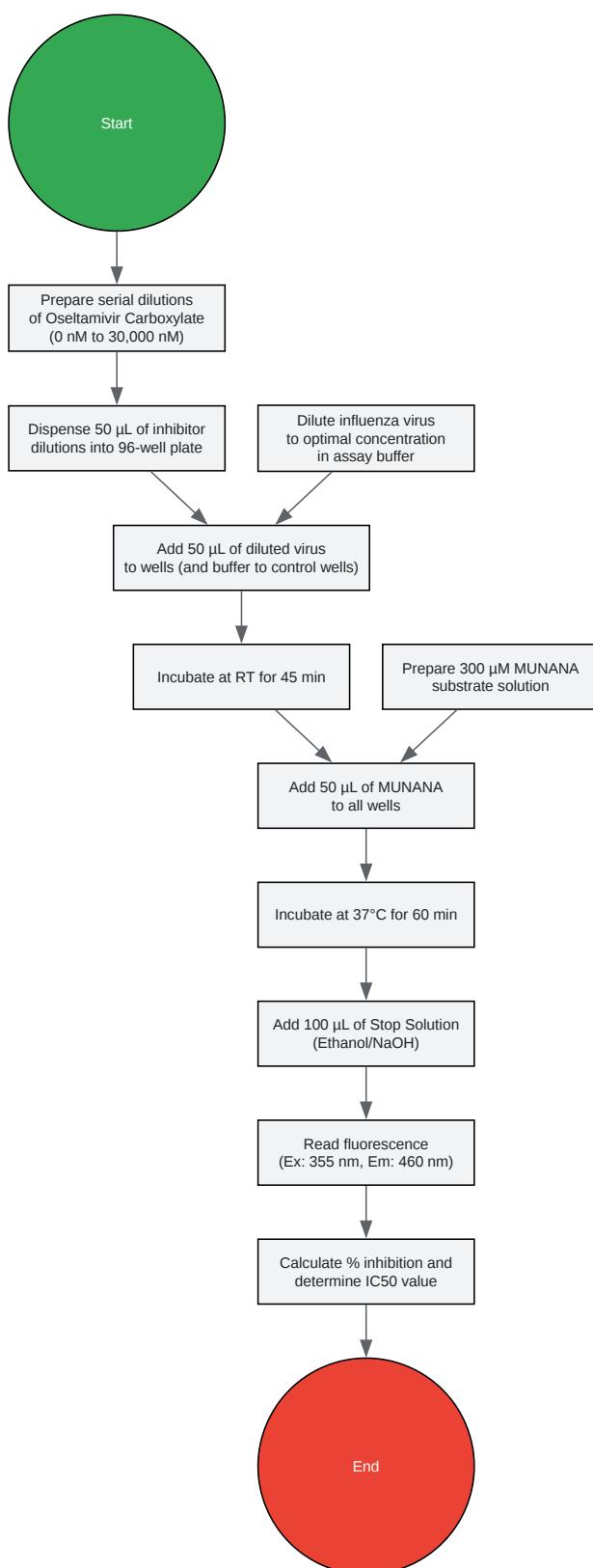
- Purify the resulting azide product.

Step 8: Reduction and Salt Formation

- Dissolve the azide product from Step 7 in ethanol.
- Add a hydrogenation catalyst (e.g., Lindlar's catalyst).
- Hydrogenate the mixture under a hydrogen atmosphere to reduce the azide to the primary amine, yielding oseltamivir free base.
- Filter the catalyst and add phosphoric acid to the filtrate to precipitate oseltamivir phosphate.
- Collect the solid by filtration and dry to obtain the final product.

Neuraminidase Inhibition Assay (Fluorescence-Based)

This protocol is a standard method for determining the IC₅₀ of neuraminidase inhibitors. It uses the fluorogenic substrate 2'-(4-Methylumbelliferyl)- α -D-N-acetylneuraminic acid (MUNANA).

[Click to download full resolution via product page](#)**Figure 3.** Experimental workflow for the MUNANA-based neuraminidase inhibition assay.

Materials:

- Oseltamivir carboxylate (active form)
- Influenza virus stock (e.g., A/H1N1)
- MUNANA substrate
- Assay Buffer (e.g., 32.5 mM MES, 4 mM CaCl₂, pH 6.5)
- Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
- Black, flat-bottom 96-well microplates
- Fluorescence microplate reader

Protocol:

- Compound Preparation: Prepare serial dilutions of oseltamivir carboxylate in assay buffer. The final concentrations in the assay should typically range from low picomolar to high nanomolar.
- Plate Setup: Dispense 50 µL of each inhibitor dilution into the wells of a black 96-well plate. Include control wells containing only assay buffer (for 0% inhibition) and wells for a no-virus background control.
- Virus Addition: Dilute the influenza virus stock in assay buffer to a pre-determined concentration that yields a robust signal. Add 50 µL of the diluted virus to each well (except the no-virus control wells, which receive 50 µL of buffer).
- Pre-incubation: Gently tap the plate to mix and incubate at room temperature for 45 minutes to allow the inhibitor to bind to the viral neuraminidase.
- Enzymatic Reaction: Add 50 µL of the 300 µM MUNANA substrate solution to all wells to initiate the reaction.
- Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

- Stopping the Reaction: Add 100 μ L of Stop Solution to each well to terminate the enzymatic reaction and enhance the fluorescent signal.
- Fluorescence Reading: Measure the fluorescence in a microplate reader with excitation set to \sim 355 nm and emission set to \sim 460 nm.
- Data Analysis: Subtract the background fluorescence (no-virus control) from all readings. Calculate the percentage of neuraminidase inhibition for each oseltamivir concentration relative to the virus-only control (0% inhibition). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

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